Somatostatin Receptor Subtype Binding Affinity: Pasireotide L‑Aspartate vs. Octreotide and Lanreotide
In a head‑to‑head in vitro receptor‑binding study using human somatostatin receptor subtypes (hsst1‑5), pasireotide L‑aspartate salt demonstrated a distinct, broader binding profile compared with octreotide and lanreotide. Specifically, pasireotide bound sst5 with an IC₅₀ of 0.16 ± 0.01 nM, representing a 39‑fold higher affinity than octreotide (IC₅₀ = 6.3 ± 1.0 nM) and a 106‑fold higher affinity than lanreotide (IC₅₀ = 17 ± 5 nM) [1]. Binding to sst1 was also enhanced (IC₅₀ = 9.3 ± 0.1 nM for pasireotide vs. 280 ± 80 nM for octreotide), whereas affinity for sst2 was moderately reduced relative to octreotide (IC₅₀ = 1.0 ± 0.1 nM vs. 0.38 ± 0.08 nM) [1]. These data establish that pasireotide L‑aspartate is a potent multi‑receptor ligand with a receptor‑engagement signature fundamentally divergent from first‑generation analogues.
| Evidence Dimension | Somatostatin receptor subtype binding affinity (IC₅₀, nM) |
|---|---|
| Target Compound Data | sst1: 9.3±0.1; sst2: 1.0±0.1; sst3: 1.5±0.3; sst4: >1000; sst5: 0.16±0.01 |
| Comparator Or Baseline | Octreotide: sst1: 280±80; sst2: 0.38±0.08; sst3: 7.1±1.4; sst4: >1000; sst5: 6.3±1.0; Lanreotide: sst1: 180±20; sst2: 0.54±0.08; sst3: 14±9; sst4: 230±40; sst5: 17±5 |
| Quantified Difference | Pasireotide sst5 affinity is 39‑fold higher than octreotide and 106‑fold higher than lanreotide; sst1 affinity is 30‑fold higher than octreotide; sst3 affinity is 5‑fold higher than octreotide. |
| Conditions | In vitro competitive radioligand binding assays using membranes from CHO‑K1 cells stably expressing human sst1‑5 receptors. Results expressed as mean IC₅₀ ± SEM in nM. |
Why This Matters
The 40‑fold greater sst5 affinity directly translates to superior suppression of adrenocorticotropic hormone (ACTH) secretion in corticotroph tumour cells, making pasireotide L‑aspartate the appropriate tool compound for Cushing's disease research and for any assay where sst5‑mediated signalling is the primary endpoint.
- [1] Bruns C, Lewis I, Briner U, Meno-Tetang G, Weckbecker G. SOM230: a novel somatostatin peptidomimetic with broad somatotropin release inhibiting factor (SRIF) receptor binding and a unique antisecretory profile. Eur J Endocrinol. 2002;146(5):707-716. doi:10.1530/eje.0.1460707 View Source
